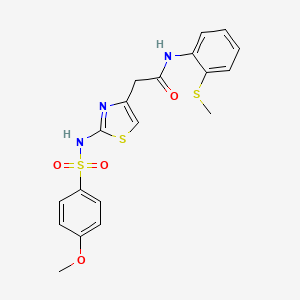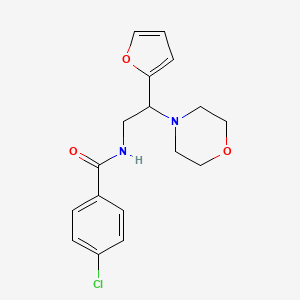
6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone” is a chemical compound with the molecular formula C15H10Cl2N2O2 . Its molecular weight is 321.16 .
Molecular Structure Analysis
The molecular structure of this compound includes a quinazolinone core, which is a type of heterocyclic compound. It also has a 4-methylphenyl group attached to it .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Quinazolinones, such as 6,8-dichloro-3-hydroxy-2-(4-methylphenyl)-4(3H)-quinazolinone, are a class of compounds with a wide range of biological activities. Research has demonstrated their potential in various domains, including their use as analgesic, anticonvulsant, anticancer, and anti-inflammatory agents, among others.
- Analgesic Activity : The synthesis of quinazolinone derivatives has been explored for their analgesic properties. For instance, compounds synthesized using quinazolinone scaffolds have shown significant analgesic activity in in vitro studies, suggesting their potential as pain management agents (Osarumwense Peter Osarodion, 2023).
- Anticonvulsant Activity : Quinazolinones have also been investigated for their anticonvulsant effects. Early research found that certain 2-substituted 3-aryl-4(3H)-quinazolinones exhibited promising anticonvulsant activity, offering a potential pathway for developing new treatments for seizure disorders (James F. Wolfe et al., 1990).
- Anticancer Activity : The anticancer potential of quinazolinone derivatives has been a subject of study, with some compounds showing inhibitory effects against various cancer cell lines. This research points to the possibility of quinazolinones playing a role in cancer therapy (M. El-hashash et al., 2018).
- Antioxidant Properties : Quinazolinones have been evaluated for their antioxidant properties, which are crucial for counteracting oxidative stress associated with many diseases. Certain quinazolinone compounds have been identified as potent antioxidants, highlighting their therapeutic potential (Janez Mravljak et al., 2021).
Chemical and Physical Applications
Quinazolinones are not only significant in biological applications but also in chemical research, such as in the development of new synthetic methodologies and materials science.
- Synthesis of Quinazolinone Derivatives : Novel synthetic routes for quinazolinone derivatives have been established, enhancing the toolbox available for medicinal chemistry and drug discovery efforts. These synthetic approaches enable the generation of a diverse array of quinazolinone-based compounds for further pharmacological evaluation (Cheng Huang et al., 2008).
- Corrosion Inhibition : Quinazolinone derivatives have been explored as corrosion inhibitors for metals, indicating their utility in industrial applications. These compounds offer protection against corrosion in acidic environments, suggesting their potential use in coating and material preservation technologies (N. Errahmany et al., 2020).
Eigenschaften
IUPAC Name |
6,8-dichloro-3-hydroxy-2-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-8-2-4-9(5-3-8)14-18-13-11(15(20)19(14)21)6-10(16)7-12(13)17/h2-7,21H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQRAGGWXVKOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)N2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(1-Cyanocyclopentyl)carbamoyl]methyl 2-(2-fluorobenzenesulfonamido)-3-phenylpropanoate](/img/structure/B2769865.png)



![N-[4-(benzenesulfonyl)thiophen-3-yl]-4-methylbenzamide](/img/structure/B2769874.png)
![5-((4-Chlorophenyl)(4-hydroxypiperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769877.png)


![7-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
![4-[benzyl(methyl)sulfamoyl]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B2769881.png)


![1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]cyclopent-3-ene-1-carboxylic acid](/img/structure/B2769885.png)
![N-{2-[(4-methylphenyl)sulfanyl]ethyl}-2-phenylacetamide](/img/structure/B2769887.png)
